molecular formula C13H8ClN3OS B296114 N-(1,3-benzothiazol-2-yl)-2-chloropyridine-3-carboxamide

N-(1,3-benzothiazol-2-yl)-2-chloropyridine-3-carboxamide

Cat. No.: B296114
M. Wt: 289.74 g/mol
InChI Key: VAPINMZILMUTLR-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-chloropyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazole is a bicyclic structure that contains both a benzene ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloropyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with 2-aminobenzothiazole. The reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. Dimethylformamide is commonly used as the solvent, and the reaction is conducted under mild conditions to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-chloropyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the nicotinamide moiety can be substituted by nucleophiles.

    Oxidation and Reduction: The benzothiazole ring can participate in redox reactions, although specific conditions and reagents would be required.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Coupling agents like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce more complex benzothiazole derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-chloropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit bacterial enzymes or interfere with cancer cell proliferation by binding to specific proteins or DNA . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-chloropyridine-3-carboxamide is unique due to the presence of both the benzothiazole and nicotinamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H8ClN3OS

Molecular Weight

289.74 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C13H8ClN3OS/c14-11-8(4-3-7-15-11)12(18)17-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H,16,17,18)

InChI Key

VAPINMZILMUTLR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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